molecular formula C14H22N2O2 B7512689 Cyclopropyl-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]methanone

Cyclopropyl-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]methanone

Cat. No. B7512689
M. Wt: 250.34 g/mol
InChI Key: GDOWYBVAWCPTEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropyl-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]methanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known by various other names, including CPP-115, and has been the subject of numerous studies due to its unique properties and potential therapeutic benefits.

Mechanism of Action

The mechanism of action of Cyclopropyl-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]methanone is still not fully understood. However, studies have shown that the compound acts as a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme plays a crucial role in the metabolism of GABA, which is a neurotransmitter that is involved in the regulation of mood, anxiety, and other physiological processes.
Biochemical and Physiological Effects:
Cyclopropyl-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]methanone has been shown to have a wide range of biochemical and physiological effects. Studies have shown that the compound is effective in reducing drug-seeking behavior, and has the potential to be used as a therapeutic agent for a wide range of addictive substances. In addition, the compound has been shown to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

Cyclopropyl-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]methanone has several advantages and limitations for use in lab experiments. One of the main advantages is its ability to effectively reduce drug-seeking behavior, which makes it a valuable tool for studying addiction and substance abuse. However, the compound can be difficult and expensive to synthesize, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on Cyclopropyl-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]methanone. One area of research is the development of new and more efficient synthesis methods for the compound. Another area of research is the exploration of its potential therapeutic benefits for a wide range of neurological and psychiatric disorders. Finally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in scientific research.

Synthesis Methods

The synthesis of Cyclopropyl-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]methanone is a complex process that involves several steps. The compound is typically synthesized using a combination of chemical reactions, including the condensation of piperidine and pyrrolidine, followed by the cyclization of the resulting intermediate product. The final step involves the addition of a cyclopropyl group to the molecule.

Scientific Research Applications

Cyclopropyl-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]methanone has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is its potential as a treatment for addiction and substance abuse. Studies have shown that the compound is effective in reducing drug-seeking behavior and has the potential to be used as a therapeutic agent for a wide range of addictive substances.

properties

IUPAC Name

cyclopropyl-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c17-13(11-3-4-11)16-9-5-12(6-10-16)14(18)15-7-1-2-8-15/h11-12H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDOWYBVAWCPTEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CCN(CC2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropyl-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]methanone

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